trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
Overview
Description
Trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene, or trans-1-E4-(2-(4-(4-ECP)PE)B for short, is an organic compound known for its potential use in a variety of scientific and medical research applications. It is a member of the family of substituted benzenes and is synthesized from ethylene, ethylcyclohexane, and phenylacetylene. Trans-1-E4-(2-(4-(4-ECP)PE)B is a colorless, volatile liquid with a boiling point of 119.2°C.
Scientific Research Applications
Photochemistry and Photophysics
Cationic Intermediates in Photolysis : Research conducted by Cozens, McCLELLAND, and Steenken (1993) on the photochemistry of cis-1-phenylcyclohexene revealed the formation of Markovnikov adducts through intermediate 1-arylcyclohexyl cations. This study underscores the potential of using photolysis to explore reaction pathways and intermediate species in compounds similar to "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Cozens et al., 1993).
Mechanistic Probes with Cyclopropyl Alkynes : Gottschling et al. (2005) differentiated between vinyl radical and ionic intermediates using cyclopropyl alkynes as probes. Their methodology provides a framework for investigating reaction mechanisms in complex organic molecules, potentially including the study of "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Gottschling et al., 2005).
Organic Synthesis and Material Science
Isolation and Identification of Aromatic Analogs : Englert, Weber, and Klaus (1978) discussed the photoisomerization of an aromatic analogue of retinoic acid, highlighting techniques for separating and identifying complex mixtures of cis isomers. This methodology could be relevant for analyzing the behavior of "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" under similar conditions (Englert et al., 1978).
Nanoscopic Cages as Sensors : Samanta and Mukherjee (2013) created PtII6 nanoscopic cages with an organometallic backbone for sensing picric acid. The design and application of such nanoscopic structures demonstrate the intersection of organic synthesis and materials science, potentially informing the design of sensors using "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Samanta & Mukherjee, 2013).
properties
IUPAC Name |
1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOMZBLUALVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633558 | |
Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene | |
CAS RN |
334826-59-4 | |
Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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